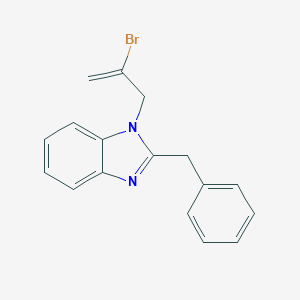
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C17H15BrN2 and a molecular weight of 327.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with appropriate brominated compounds. One common method includes the alkylation of 2-benzyl-1H-benzoimidazole with 2-bromo-allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions under appropriate conditions.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the benzimidazole ring or the allyl group.
Wissenschaftliche Forschungsanwendungen
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-1H-benzoimidazole: Lacks the brominated allyl group.
1-(2-Bromo-allyl)-1H-benzoimidazole: Lacks the benzyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of a benzyl group.
Uniqueness
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and brominated allyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6127-83-9 |
|---|---|
Molekularformel |
C17H15BrN2 |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
InChI-Schlüssel |
MVEBLPHBHDGEAX-UHFFFAOYSA-N |
SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Kanonische SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















